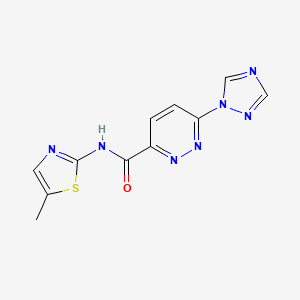

2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the CAS Number: 2094505-10-7 . It has a molecular weight of 191.23 and its IUPAC name is 2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

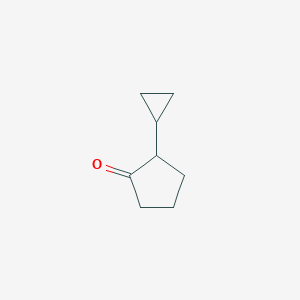

The synthesis of pyrrole derivatives, such as 2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid, often involves the Paal-Knorr pyrrole synthesis . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

The InChI code for 2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid is 1S/C11H13NO2/c13-11(14)8-5-9(6-1-2-6)12-10(8)7-3-4-7/h5-7,12H,1-4H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid is a powder that is stored at room temperature .Applications De Recherche Scientifique

Topoisomerase II Inhibition

A key application of compounds structurally related to 2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid has been found in the inhibition of mammalian topoisomerase II (topo II), a crucial enzyme involved in DNA replication and cell division. The study by Wentland et al. (1993) highlights the potential of these compounds, particularly 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, in exhibiting considerable topo II inhibitory activity. This property translates to modest in vitro cytotoxicity and in vivo activity against P388, indicating potential therapeutic applications in cancer treatment due to their ability to interfere with the DNA replication process of cancer cells (Wentland et al., 1993).

Synthesis of Beta-Homoprolines

The synthesis of alpha-cyclopropyl-beta-homoprolines, as researched by Cordero et al. (2009), demonstrates another significant application of cyclopropyl-containing compounds in the field of medicinal chemistry. These compounds were synthesized through 1,3-dipolar cycloadditions, followed by rearrangement processes, showcasing the utility of cyclopropyl groups in constructing complex, biologically relevant molecules. The ability to form these compounds with high stereocontrol opens up new avenues for the development of peptidomimetics and drug discovery, by providing a versatile backbone for the synthesis of bioactive compounds with potential therapeutic applications (Cordero et al., 2009).

Development of Novel Heterocyclic Systems

Kharchenko et al. (2008) explored the synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring, derived from 5-oxopyrrolidine-3-carboxylic acids. These compounds, confirmed through various analytical methods, represent a forward step in the development of novel heterocyclic systems with potential for significant biological activity. The ability to predict biological activity through PASS predictions underscores the importance of these compounds in drug design and discovery, potentially leading to new therapeutic agents with optimized activity profiles (Kharchenko et al., 2008).

Ligand Development for Catalytic Reactions

In the field of catalysis, pyrrole-2-carboxylic acid has been identified as an effective ligand for Cu-catalyzed reactions, specifically in the monoarylation of anilines with aryl iodides and bromides. The study by Altman et al. (2008) showcases the potential of pyrrole derivatives in facilitating catalytic processes, offering a pathway to synthesizing diaryl amines with significant utility in pharmaceutical and materials science. The versatility and efficacy of pyrrole-2-carboxylic acid as a ligand for these reactions underscore its importance in the development of new synthetic methodologies (Altman et al., 2008).

Safety and Hazards

The compound is associated with certain hazards and safety precautions. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Various precautionary statements are also provided, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)8-5-9(6-1-2-6)12-10(8)7-3-4-7/h5-7,12H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTPRBOYKOJOEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(N2)C3CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dicyclopropyl-1H-pyrrole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2645118.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide](/img/structure/B2645123.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methoxybenzamide](/img/structure/B2645130.png)

![N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2645131.png)

![N-(4-Cyanothian-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2645135.png)